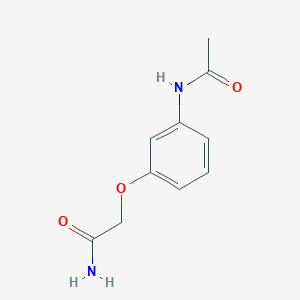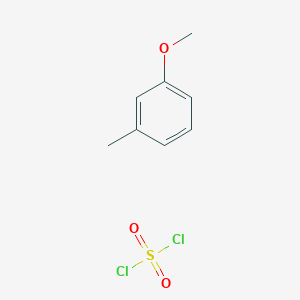
n-(1-Oxo-1-(phenylamino)propan-2-yl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(1-Oxo-1-(phenylamino)propan-2-yl)pivalamide: is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol . This compound is known for its unique structure, which includes a pivalamide group and a phenylamino group attached to a propan-2-yl backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-(1-Oxo-1-(phenylamino)propan-2-yl)pivalamide typically involves the amidation of primary nitroalkanes. One common method is a one-pot amidation process, where primary nitroalkanes are converted to carboxylic acids, which are then amidated to form the desired compound . This method involves the use of reagents such as nitromethane and bromonitromethane under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions and high-purity reagents . The process is designed to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: n-(1-Oxo-1-(phenylamino)propan-2-yl)pivalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, n-(1-Oxo-1-(phenylamino)propan-2-yl)pivalamide is used as a precursor for the synthesis of various heterocyclic compounds. It serves as a building block for creating complex molecules with potential biological activity .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It is used in the development of new biochemical assays and as a tool for studying enzyme mechanisms .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is explored as a candidate for drug development, particularly in the treatment of diseases where modulation of specific molecular pathways is required .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products. Its unique chemical properties make it valuable for creating high-performance materials .
Mecanismo De Acción
The mechanism of action of n-(1-Oxo-1-(phenylamino)propan-2-yl)pivalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit the binding of certain proteins, thereby affecting signal transduction pathways .
Comparación Con Compuestos Similares
n-(1-Oxo-1-phenylpropan-2-yl)benzamide: This compound shares a similar structure but has a benzamide group instead of a pivalamide group.
1-(1,3-Thiazol-2-yl)propan-1-amine: Another related compound with a thiazole ring instead of the phenylamino group.
Uniqueness: n-(1-Oxo-1-(phenylamino)propan-2-yl)pivalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pivalamide group provides steric hindrance, affecting its reactivity and interactions with other molecules .
Propiedades
Fórmula molecular |
C14H20N2O2 |
|---|---|
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
N-(1-anilino-1-oxopropan-2-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C14H20N2O2/c1-10(15-13(18)14(2,3)4)12(17)16-11-8-6-5-7-9-11/h5-10H,1-4H3,(H,15,18)(H,16,17) |
Clave InChI |
WQROHDSVCZRZGO-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[2-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol](/img/structure/B14911235.png)






![N-[5-(3,4-Dimethoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-2-thiophen-2-yl-acetamide](/img/structure/B14911270.png)

![((2h-[1,2,5]Thiadiazolo[2,3-a]pyridin-4-yl)sulfonyl)proline](/img/structure/B14911283.png)
